4-Amino-5-iodo-2-methylbenzoic acid
Overview
Description
4-Amino-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid followed by the introduction of an amino group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amino group can then be introduced through a nitration-reduction sequence or via direct amination using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, optimized for yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert it to different amine forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-5-iodo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-iodo-2-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and amino group play crucial roles in its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbenzoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Iodo-2-methylbenzoic acid:
2-Amino-5-methylbenzoic acid: Differs in the position of the amino group, leading to variations in its chemical and biological properties.
Uniqueness
4-Amino-5-iodo-2-methylbenzoic acid is unique due to the combination of the iodine atom and amino group at specific positions on the benzoic acid ring
Properties
IUPAC Name |
4-amino-5-iodo-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWOLRLFCDZKDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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